molecular formula C33H30N2O5 B11631473 3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(3-phenoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(3-phenoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11631473
M. Wt: 534.6 g/mol
InChI Key: GUTIKUAMKSRXMY-OWWNRXNESA-N
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Description

3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(3-phenoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that may have applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound’s structure suggests it could have interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(3-phenoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one likely involves multiple steps, including the formation of the pyrrol-2-one core and subsequent functionalization. Typical synthetic routes may include:

    Formation of the pyrrol-2-one core: This could be achieved through a cyclization reaction involving appropriate precursors.

    Functionalization: Introduction of the hydroxy, benzoyl, phenoxy, and pyridinylmethyl groups through various organic reactions such as Friedel-Crafts acylation, nucleophilic substitution, and oxidation-reduction reactions.

Industrial Production Methods

Industrial production methods would need to be optimized for yield, purity, and cost-effectiveness. This might involve:

    Scaling up the synthetic routes: Using large-scale reactors and optimizing reaction conditions.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group could be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The benzoyl group could be reduced to a hydroxyl group.

    Substitution: The phenoxy and pyridinylmethyl groups could participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the specific reaction, but could include the use of bases, acids, or catalysts.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the benzoyl group would yield a secondary alcohol.

Scientific Research Applications

The compound could have a range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Potential mechanisms could include:

    Molecular Targets: Interaction with specific enzymes, receptors, or other proteins.

    Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(3-phenoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one: may be compared with other pyrrol-2-one derivatives or compounds with similar functional groups.

Uniqueness

    Structural Features: The combination of hydroxy, benzoyl, phenoxy, and pyridinylmethyl groups may confer unique chemical and biological properties.

    Applications: The specific applications and activities of the compound could distinguish it from similar compounds.

Properties

Molecular Formula

C33H30N2O5

Molecular Weight

534.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C33H30N2O5/c1-3-17-39-26-14-15-28(22(2)18-26)31(36)29-30(35(33(38)32(29)37)21-23-9-8-16-34-20-23)24-10-7-13-27(19-24)40-25-11-5-4-6-12-25/h4-16,18-20,30,36H,3,17,21H2,1-2H3/b31-29+

InChI Key

GUTIKUAMKSRXMY-OWWNRXNESA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)OC5=CC=CC=C5)/O)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)OC5=CC=CC=C5)O)C

Origin of Product

United States

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